molecular formula C16H10N2O2S B3750219 2-(3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B3750219
M. Wt: 294.3 g/mol
InChI Key: PHLFMNFVQWJNBR-ZROIWOOFSA-N
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Description

2-(3-Hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a fused heterocyclic compound belonging to the thiazolo[3,2-a]benzimidazole class. Its core structure comprises a benzimidazole ring fused with a thiazole moiety, with a 3-hydroxybenzylidene substituent at the 2-position. The compound is synthesized via condensation of thiazolo[3,2-a]benzimidazol-3(2H)-one with 3-hydroxybenzaldehyde under acidic or basic conditions, often using microwave irradiation or Lewis acids (e.g., ZrCl₄) to enhance regioselectivity and yield .

Its 3-hydroxy group enhances hydrogen-bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name

(2Z)-2-[(3-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2S/c19-11-5-3-4-10(8-11)9-14-15(20)18-13-7-2-1-6-12(13)17-16(18)21-14/h1-9,19H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLFMNFVQWJNBR-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=CC=C4)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a member of the thiazolo[3,2-a]benzimidazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The structural formula of this compound can be represented as follows:

C14H10N2O1S\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}_1\text{S}

Antimicrobial Activity

Research has demonstrated that thiazolo[3,2-a]benzimidazoles exhibit notable antimicrobial properties. A study indicated that derivatives of this class showed significant activity against various bacterial strains. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cellular processes.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus50 µg/mL

Anticancer Activity

Thiazolo[3,2-a]benzimidazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A recent study evaluated the effects of this compound on M-HeLa cervical cancer cells. The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity.

Antioxidant Activity

The antioxidant potential of thiazolo[3,2-a]benzimidazole derivatives has been highlighted in several studies. These compounds can scavenge free radicals and protect cellular components from oxidative damage.

Assay MethodIC50 Value
DPPH Scavenging20 µg/mL
ABTS Scavenging25 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in metabolic pathways.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a crucial aspect of their anticancer activity.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolo[3,2-a]benzimidazoles exhibit significant anticancer properties. Studies have highlighted their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds within this class have shown efficacy against breast and colon cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it exhibits potent activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

Thiazolo[3,2-a]benzimidazoles have also been evaluated for their antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Biological Targeting

The unique structure of 2-(3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one allows it to act as a ligand for various biological targets. Research has focused on its role as an inhibitor for specific enzymes involved in disease pathways, including those associated with cancer and inflammation .

Pharmaceutical Development

Given its biological activities, this compound is being explored for formulation into new drugs targeting various diseases. The ongoing research aims to optimize its pharmacokinetic properties and reduce potential toxicity through structural modifications and formulation strategies.

Case Study 1: Anticancer Mechanisms

A study published in Journal of Medicinal Chemistry detailed the anticancer effects of thiazolo[3,2-a]benzimidazole derivatives on MCF-7 breast cancer cells. The results indicated that these compounds induced significant apoptosis via the mitochondrial pathway while inhibiting cell migration and invasion .

Case Study 2: Antimicrobial Efficacy

Another investigation reported in Pharmaceutical Biology assessed the antimicrobial activities of several thiazolo derivatives against Staphylococcus aureus and Escherichia coli. The findings demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for therapeutic use in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives are highly dependent on substituents at the 2-position. Below is a comparative analysis of key analogs:

Compound Substituent Key Activities Potency (Ki/IC₅₀) Synthesis Yield References
2-(3-Hydroxybenzylidene) 3-Hydroxyphenyl NPP1 inhibition, antimicrobial, antitumor Ki ~500 nM* 61.3% (microwave)
2-(4-Chlorobenzylidene) 4-Chlorophenyl Antitrichinellosis, antimicrobial EC₅₀ = 12.5 μM (T. spiralis) 75% (AcOH/NaOAc)
2-[(5-Iodo-2-furanyl)methylene] 5-Iodo-furanyl NPP1 inhibition Ki = 467 nM 55% (conventional)
2-(3,4-Dihydroxybenzylidene) 3,4-Dihydroxyphenyl Protein tyrosine phosphatase 4A3 inhibition IC₅₀ = 11 μM Not reported
2-(1-Naphthalenylmethylene) 1-Naphthyl Neoplasm inhibition (preclinical) Not reported 68% (pyridine/DCC)
2-(2,5-Dimethoxyphenyl) 2,5-Dimethoxyphenyl Antimicrobial, anti-inflammatory MIC = 8 μg/mL (S. aureus) 82% (Lewis acid)

Notes:

  • NPP1 Inhibition : The 5-iodo-furanyl derivative exhibits the highest potency (Ki = 467 nM), likely due to enhanced hydrophobic interactions and halogen bonding .
  • Antimicrobial Activity : Chlorophenyl and dimethoxyphenyl analogs show superior activity against S. aureus and Trichinella spiralis compared to the 3-hydroxy derivative .
  • Synthesis Yields : Microwave-assisted methods improve yields (e.g., 61.3% for the 3-hydroxy derivative) compared to conventional heating .

Structural Insights from Crystallography and Spectroscopy

  • Planarity : X-ray studies reveal that the thiazolo[3,2-a]benzimidazole core is nearly planar, with dihedral angles <5° between the benzylidene substituent and the fused ring system. The 3-hydroxy group induces slight distortion, enhancing intermolecular hydrogen bonding .
  • Spectroscopy : IR and NMR data confirm the presence of C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretching vibrations. The 3-hydroxy group shows a broad O–H peak at ~3400 cm⁻¹ .

Q & A

Q. What are the common synthetic strategies for preparing 2-(3-hydroxybenzylidene)thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives?

The synthesis typically involves one-pot multicomponent reactions or stepwise cyclization using key intermediates. For example:

  • One-pot method : Reacting 2-mercaptobenzimidazole, chloroacetic acid, and substituted benzaldehydes in acetic acid/acetic anhydride with sodium acetate yields the target compound via Knoevenagel condensation and cyclization .
  • Two-step method : Isolating benzimidazolethiazolone intermediates first, followed by condensation with aldehydes .
    Key reagents include 2,2-dicyanooxiranes and 1,3-dinucleophiles (e.g., 1H-benzimidazole-2-thiol), with regioselective ring-opening mechanisms confirmed by NMR and IR spectroscopy .

Q. How is structural characterization performed for thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives?

Standard protocols include:

  • Spectroscopy : IR (C=O and C=N stretches at ~1748–1750 cm⁻¹ and ~1609–1611 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.0–8.5 ppm), and mass spectrometry (molecular ion peaks and fragmentation patterns) .
  • X-ray crystallography : Used to confirm the Z-configuration of the benzylidene moiety and tautomeric forms .
  • Elemental analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What biological activities are associated with this compound class?

Reported activities include:

  • Antibacterial : Inhibition of Gram-positive bacteria via disruption of cell wall synthesis .
  • Anticancer : Cytotoxicity in hypoxic tumor environments by nitroaryl group reduction to reactive intermediates .
  • Enzyme inhibition : Ubiquitin ligase and H+/K+-ATPase antagonism, relevant to neurological disorders and antiulcer applications .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesis be addressed?

Regioselectivity arises from nucleophilic attack on electron-deficient centers in 2,2-dicyanooxiranes. For example:

  • Cβ vs. Cα attack : Sulfur nucleophiles (e.g., 2-mercaptobenzimidazole) preferentially attack Cβ, forming cyanhydrin intermediates that cyclize into thiazolo-benzimidazoles. Computational modeling (DFT) and kinetic studies guide solvent/reagent selection to favor specific pathways .
  • Isomer separation : Cyclization of [(5-substituted-2-benzimidazolyl)thio]acetic acids produces two isomers (5a-e and 6a-e) in ~1:1 ratios, separable via column chromatography .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC₅₀ values) are addressed by:

  • Standardized bioassays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., nitro groups at para vs. meta positions) clarifies electronic effects on activity .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives .

Q. How does electrochemical behavior inform mechanistic studies?

Polarographic analysis reveals pH-dependent reduction pathways:

  • Acidic conditions : Azo group (-N=N-) reduction to hydrazine derivatives, confirmed by preparative electrolysis and LC-MS .
  • Neutral/basic conditions : Thiazole ring reduction, generating radical intermediates detectable via EPR .

Q. What strategies optimize cytotoxicity in hypoxic conditions?

  • Nitroaryl substituents : Under hypoxia, nitro groups are reduced to cytotoxic nitro radicals or amines. Use HepG2 spheroids to mimic tumor hypoxia and measure ROS generation .
  • Prodrug design : Incorporate bioreductive triggers (e.g., quinone moieties) activated only in low-oxygen environments .

Q. How are tautomeric equilibria and crystal packing analyzed?

  • Variable-temperature NMR : Monitors tautomer shifts (e.g., thione ↔ thiol) in DMSO-d₆ .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds) influencing crystal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
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2-(3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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